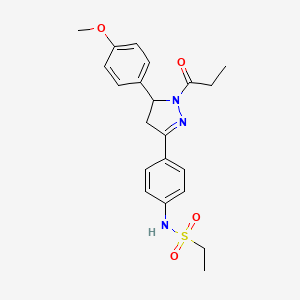
N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the methoxyphenyl and pyrazol groups could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a propionyl-4,5-dihydro-1H-pyrazol-3-yl group and a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the sulfonamide, methoxyphenyl, and pyrazol groups .Wissenschaftliche Forschungsanwendungen
Anticancer Potential : A study by Putri et al. (2021) synthesized a pyrazoline derivative (EMP-1) related to N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide and evaluated its potential as an anti-breast cancer agent. Molecular docking and dynamic studies indicated that EMP-1 might be developed as an anti-breast cancer compound (Putri et al., 2021).
Pharmacological Evaluation : Another study explored the synthesis of pyrazoline-based thiazolidin-4-one derivatives, which showed promise as anticancer and HIV agents. These compounds were evaluated for their antimicrobial activity as well (Patel et al., 2013).
Toxicity and Antioxidant Activity : Jasril et al. (2019) conducted a study on the synthesis of four pyrazoline analogues, including compounds similar to the one , assessing their toxicity and antioxidant activity. One compound demonstrated high antioxidant activity, indicating potential therapeutic applications (Jasril et al., 2019).
Cytotoxic Activities : Gul et al. (2016) synthesized a series of pyrazolyl benzenesulfonamides, closely related to the compound , and tested them for cytotoxic activities and carbonic anhydrase inhibitory effects. Some compounds showed promising cytotoxic activities, which could be crucial for further anti-tumor studies (Gul et al., 2016).
Molecular Docking Studies : Viji et al. (2020) performed molecular docking studies on a similar compound to assess its antimicrobial activity. The docking was done to identify hydrogen bonds and binding energy with different proteins, indicating potential as a bioactive molecule (Viji et al., 2020).
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyrazoline derivatives, including methoxy group-containing compounds, and screened them for antimicrobial activity. The results showed good activity, comparable to standard drugs (Kumar et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(25)24-20(16-8-12-18(28-3)13-9-16)14-19(22-24)15-6-10-17(11-7-15)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBXYJZFIOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

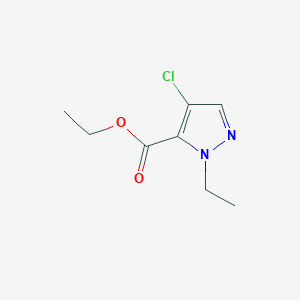
![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)
![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)



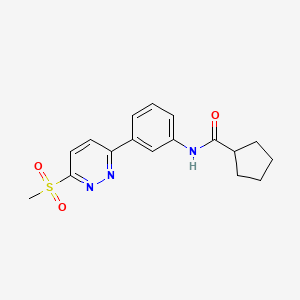
![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
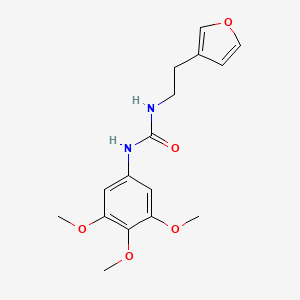
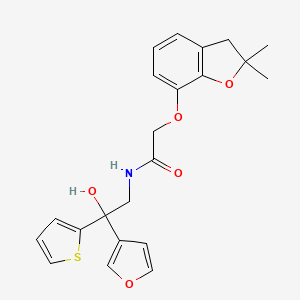
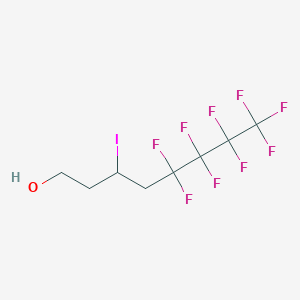
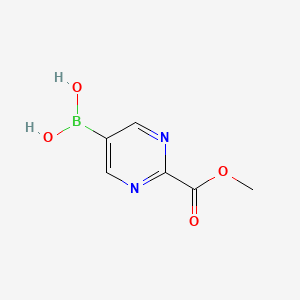
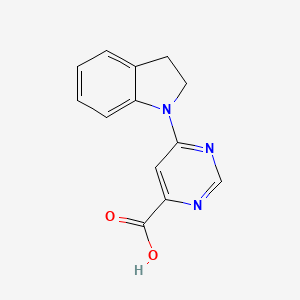
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)